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molecular formula C12H17NO3 B8592935 1-[(3-Methylbutoxy)methyl]-3-nitrobenzene CAS No. 116440-40-5

1-[(3-Methylbutoxy)methyl]-3-nitrobenzene

Cat. No. B8592935
M. Wt: 223.27 g/mol
InChI Key: RUNUPAYXCRHBDZ-UHFFFAOYSA-N
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Patent
US04919707

Procedure details

Into a mixture of 500 ml (4.59 mol) of 3-methyl-1-butanol and 140 ml of dimethylformamide, 158.1 g (0.92 mol) of 3-chloromethylnitrobenzene was dissolved, and 78 g (1.39 mol) of potassium hydroxide pellets was added to the thus formed solution while cooling with water under a vigorous stirring. The temperature of the reaction mixture rised to 43° C. and then dropped slowly to room temperature. Thereafter, the reaction mixture was stirred for 7 hours at room temperature to complete the reaction.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
158.1 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].CN(C)C=O.Cl[CH2:13][C:14]1[CH:15]=[C:16]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:18][CH:19]=1.[OH-].[K+]>O>[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][O:5][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CC(CCO)C
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
158.1 g
Type
reactant
Smiles
ClCC=1C=C(C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
78 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the reaction mixture was stirred for 7 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
rised to 43° C.
ADDITION
Type
ADDITION
Details
dropped slowly to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CC(CCOCC1=CC(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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